molecular formula C19H17F3N2O4S B2360244 6-(4-(allyloxy)phenyl)-4-hydroxy-5-(thiophene-2-carbonyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one CAS No. 474257-40-4

6-(4-(allyloxy)phenyl)-4-hydroxy-5-(thiophene-2-carbonyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one

Cat. No.: B2360244
CAS No.: 474257-40-4
M. Wt: 426.41
InChI Key: YFERFOGTJPLYJI-UHFFFAOYSA-N
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Description

6-(4-(allyloxy)phenyl)-4-hydroxy-5-(thiophene-2-carbonyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one is a synthetic organic compound notable for its diverse reactivity and potential applications in various scientific fields. This compound's structure integrates several reactive groups, including an allyloxy group, phenyl ring, thiophene ring, and trifluoromethyl group, all of which contribute to its versatile chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-(allyloxy)phenyl)-4-hydroxy-5-(thiophene-2-carbonyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one typically begins with the preparation of key intermediates A common route involves the alkylation of 4-hydroxyacetophenone with allyl bromide to form 4-(allyloxy)acetophenoneIndustrial Production Methods: The industrial-scale production may leverage continuous flow synthesis to enhance efficiency and yield. Key reaction parameters such as temperature, pressure, and solvent choice are optimized to achieve high purity and consistent product quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various reactions, including:

  • Oxidation: Conversion of hydroxy groups to ketones or aldehydes.

  • Reduction: Reductive amination or reduction of carbonyl groups.

  • Substitution: Electrophilic aromatic substitution on the phenyl ring. Common Reagents and Conditions: Reagents such as sodium borohydride for reduction and molecular oxygen or peroxide for oxidation are commonly used. Acidic or basic conditions can facilitate substitution reactions. Major Products: Major products depend on the reaction type. For instance, oxidation might yield a ketone derivative, while substitution reactions could introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Chemistry: Serves as a precursor for the synthesis of more complex molecules. Biology: Investigated for its potential as a biochemical probe due to its unique structural features. Medicine: Studied for potential pharmaceutical applications, such as anti-inflammatory or anticancer agents. Industry: Utilized in the development of advanced materials, including polymers with specific electronic properties.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group, for instance, can enhance binding affinity to target proteins. Pathways involved in its mechanism of action may include inhibition of enzyme activity or modulation of signal transduction pathways, leading to desired biological effects.

Comparison with Similar Compounds

Compared to structurally similar compounds like 4-hydroxy-5-(thiophene-2-carbonyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one, the presence of the allyloxyphenyl group in 6-(4-(allyloxy)phenyl)-4-hydroxy-5-(thiophene-2-carbonyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one imparts distinct reactivity and potential for unique applications. Similar compounds include various tetrahydropyrimidinones and thiophene derivatives, each with varying substitution patterns and associated properties.

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Properties

IUPAC Name

4-hydroxy-6-(4-prop-2-enoxyphenyl)-5-(thiophene-2-carbonyl)-4-(trifluoromethyl)-1,3-diazinan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O4S/c1-2-9-28-12-7-5-11(6-8-12)15-14(16(25)13-4-3-10-29-13)18(27,19(20,21)22)24-17(26)23-15/h2-8,10,14-15,27H,1,9H2,(H2,23,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFERFOGTJPLYJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C(C=C1)C2C(C(NC(=O)N2)(C(F)(F)F)O)C(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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